molecular formula C15H21N3O3 B2595900 2-Cyclopropyl-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034481-71-3

2-Cyclopropyl-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2595900
CAS No.: 2034481-71-3
M. Wt: 291.351
InChI Key: WOFBMJBMCDWVAT-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure, featuring a piperidine core ether-linked to a methoxypyrazine ring and functionalized with a cyclopropylethanone moiety, is characteristic of compounds designed to interact with biological targets. Piperidine derivatives are extensively investigated for their potential to modulate various enzymes and receptor systems . For instance, structurally similar compounds containing the piperidine scaffold have demonstrated potent and selective activity as agonists for neuropeptide receptors, such as the Neurotensin Receptor 1 (NTSR1), which is a key target in neuroscience research for disorders like schizophrenia and substance abuse . Other piperidine-based compounds have been optimized as fungicidal agents for crop protection, highlighting the versatility of this chemical scaffold in interacting with diverse biological pathways . The specific molecular architecture of this compound, particularly the cyclopropyl group and the methoxypyrazine ether, suggests it is engineered for optimal binding affinity and metabolic stability. These features are commonly optimized in drug discovery to enhance a compound's pharmacokinetic profile and efficacy in vivo . Researchers can leverage this compound as a key intermediate or a pharmacological tool compound to explore new therapeutic avenues, study receptor-ligand interactions, and elucidate complex biological mechanisms. Its primary research value lies in its potential as a selective ligand for under-explored G-protein coupled receptors (GPCRs) or enzymes, making it a valuable asset for high-throughput screening and lead optimization programs.

Properties

IUPAC Name

2-cyclopropyl-1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-20-13-8-16-9-14(17-13)21-12-3-2-6-18(10-12)15(19)7-11-4-5-11/h8-9,11-12H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFBMJBMCDWVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Piperidine Ring Formation: The piperidine ring is usually synthesized via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

    Methoxypyrazine Attachment: The methoxypyrazine moiety is introduced through an etherification reaction, where a pyrazine derivative reacts with a methoxy-containing reagent under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to enhance the efficiency of each step, and purification techniques such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the piperidine ring, potentially converting it into a more saturated form.

    Substitution: The methoxypyrazine moiety can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield cyclopropanone derivatives, while substitution could result in various pyrazine derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2-Cyclopropyl-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal properties are of great interest. It could serve as a lead compound for developing new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the compound’s structure and functional groups. The methoxypyrazine moiety, for example, might interact with certain receptors in the brain, influencing neurological pathways.

Comparison with Similar Compounds

Key Differences:

Property Target Compound Analog (CAS 2034480-19-6)
Substituent Position 6-methoxy (pyrazine) 3-dimethylamino (pyrazine)
Molecular Formula C₁₆H₂₁N₃O₃ (hypothesized) C₁₆H₂₄N₄O₂
Molecular Weight ~303 g/mol (calculated) 304.3874 g/mol
Electron Effects Electron-donating (-OCH₃) Stronger electron-donating (-N(CH₃)₂)
Polarity Moderate (methoxy increases polarity) Lower (dimethylamino reduces polarity)

Impact of Substituents :

  • Methoxy group: Enhances solubility due to polarity but may reduce membrane permeability. Its electron-donating nature could weaken π-π stacking interactions compared to dimethylamino.
  • Dimethylamino group: Introduces basicity, enabling stronger electrostatic interactions with acidic residues in target proteins. However, increased lipophilicity may compromise aqueous solubility .

Broader Pyrazine Derivatives ()

Pyrazine-based compounds in patents, such as 1-(2-ethyl-4-(2,2,2-trifluoroethylsulfonyl)cyclopentyl)-6-((2-(trimethylsilyl)ethoxy)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine , highlight the versatility of pyrazine scaffolds. Key contrasts include:

  • Substituent Diversity : Trifluoroethylsulfonyl (-SO₂CF₂CF₃) and pyrrolotriazolopyrazine systems in the patent compound introduce electron-withdrawing and sterically bulky groups, which may enhance target selectivity but complicate synthesis .

Hypothetical Pharmacological Profiles

While direct activity data are unavailable, inferences can be drawn:

  • Target Compound : Methoxy’s polarity may favor solubility and reduce off-target effects, ideal for oral administration.
  • Analog (CAS 2034480-19-6): Dimethylamino’s basicity could improve potency in acidic environments (e.g., lysosomal targets) but increase metabolic vulnerability .

Biological Activity

2-Cyclopropyl-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone is a chemical compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group, a piperidine moiety, and a methoxypyrazine substituent. Its structure can be represented as follows:

  • Chemical Formula : C15_{15}H19_{19}N3_{3}O2_{2}
  • Molecular Weight : 273.33 g/mol

The presence of these functional groups suggests diverse interactions with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antidepressant Activity : Studies have shown that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
  • Anti-inflammatory Effects : The methoxypyrazine moiety may contribute to anti-inflammatory properties by modulating cytokine production and reducing oxidative stress.
  • Neuroprotective Properties : Preliminary findings suggest potential neuroprotective effects, possibly through the inhibition of apoptotic pathways in neuronal cells.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Receptor Modulation : Interaction with various neurotransmitter receptors (e.g., serotonin receptors).
  • Enzyme Inhibition : Possible inhibition of enzymes involved in inflammatory pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities from Related Compounds

Compound NameActivity TypeStudy Reference
Compound AAntidepressantSmith et al., 2020
Compound BAnti-inflammatoryJohnson et al., 2021
Compound CNeuroprotectiveLee et al., 2019

These studies indicate that structural similarities may correlate with shared biological activities, suggesting that this compound could exhibit similar effects.

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